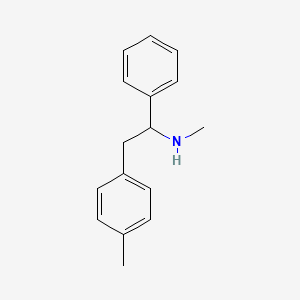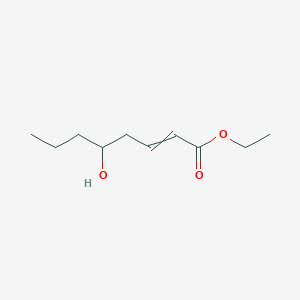
Benzene, (1-propynylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-propynylthio)- is an organic compound with the molecular formula C9H8S. It consists of a benzene ring substituted with a 1-propynylthio group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and stability due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (1-propynylthio)- can be synthesized through various methods. One common approach involves the reaction of benzene with 1-propynylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale chemical processes. For benzene, (1-propynylthio)-, the production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 1-propynylthio group to a corresponding alkane or alkene.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration or halogenation can introduce nitro or halogen groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes or alkenes.
Substitution: Nitrobenzene or halobenzene derivatives.
Applications De Recherche Scientifique
Benzene, (1-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies may explore its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may investigate its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzene, (1-propynylthio)- involves its interaction with various molecular targets. The 1-propynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides a stable aromatic platform that can undergo substitution reactions, allowing the compound to interact with different pathways and targets in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-propynyl)-: Similar structure but lacks the thio group.
Benzene, (1-propylthio)-: Similar structure but with a saturated propyl group instead of the propynyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring.
Uniqueness
Benzene, (1-propynylthio)- is unique due to the presence of both the aromatic benzene ring and the 1-propynylthio group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
6212-77-7 |
|---|---|
Formule moléculaire |
C9H8S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
prop-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
Clé InChI |
WGIDBXUWYGBHKT-UHFFFAOYSA-N |
SMILES canonique |
CC#CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
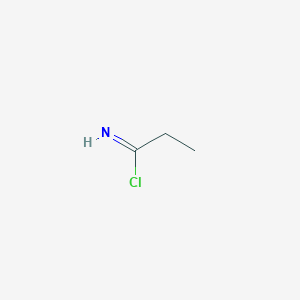

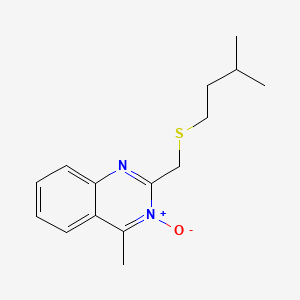
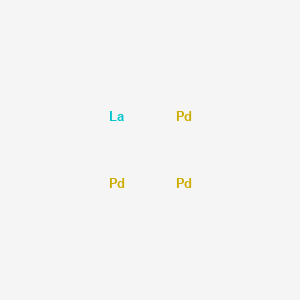
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
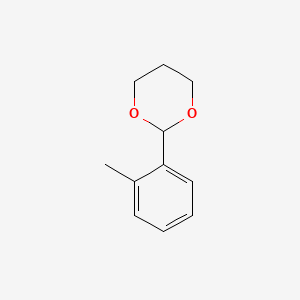
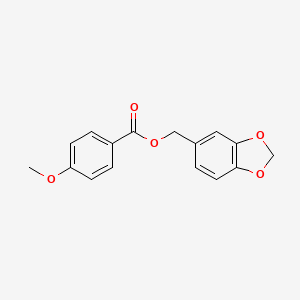
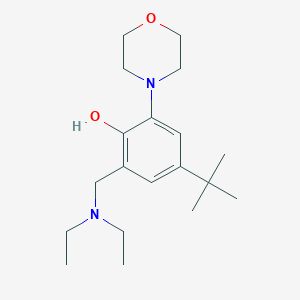
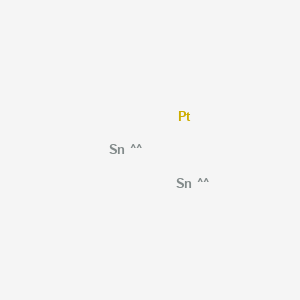
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
